molecular formula C19H25N5O4 B3724712 ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE

ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE

Cat. No.: B3724712
M. Wt: 387.4 g/mol
InChI Key: RLHOZZKZTMCNDL-UHFFFAOYSA-N
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Description

ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxy group, an anilino group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethoxy and anilino groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound in various biological assays.

    Medicine: It may be investigated for its therapeutic potential in treating diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples are:

  • ETHYL 3-(2-{[(4-METHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE
  • ETHYL 3-(2-{[(4-CHLOROANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE

Uniqueness

The uniqueness of ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE lies in its specific substituents, which confer distinct chemical and biological properties. The ethoxy group, for example, may enhance its solubility or bioavailability compared to other derivatives.

Properties

IUPAC Name

ethyl 3-[2-[(E)-[amino-(4-ethoxyanilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-4-27-14-8-6-13(7-9-14)22-18(20)24-19-21-12(3)15(17(26)23-19)10-11-16(25)28-5-2/h6-9H,4-5,10-11H2,1-3H3,(H4,20,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHOZZKZTMCNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC(=C(C(=O)N2)CCC(=O)OCC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=C(C(=O)N2)CCC(=O)OCC)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE
Reactant of Route 2
ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE
Reactant of Route 3
ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE
Reactant of Route 5
ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE

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